3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
3-bromo-1-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAIKAPRQUBEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378866-77-3 | |
| Record name | 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of 1-Methyl-1H-pyrazole
- Starting Material: 1-methyl-1H-pyrazole
- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
- Solvents: Typically dichloromethane (DCM), acetonitrile (MeCN), or similar inert solvents
- Conditions: Mild temperature control (often room temperature to slightly elevated temperatures)
- Mechanism: Electrophilic aromatic substitution at the 3-position of the pyrazole ring
This step selectively introduces the bromine atom at the 3-position, leveraging the electron-rich nature of the pyrazole ring and the directing effect of the N1-methyl substituent.
Sulfonylation and Chlorination at the 4-Position
- Reagents: Sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H)
- Solvent: Often chlorinated solvents like DCM or inert solvents such as tetrahydrofuran (THF)
- Conditions: Controlled temperature (often 0–70°C), sometimes with prolonged stirring (up to 16 hours)
- Process: Sulfonation introduces a sulfonic acid group (-SO₃H) at the 4-position, which is subsequently converted to the sulfonyl chloride (-SO₂Cl) by chlorination
This step is critical for installing the highly reactive sulfonyl chloride moiety, enabling subsequent nucleophilic substitution reactions.
Industrial Production Considerations
- Scale-Up: Industrial synthesis employs continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry, improving safety and yield.
- Catalysts and Solvents: Selection of catalysts (if any) and solvents is optimized to minimize side reactions and facilitate product isolation.
- Purification: Techniques such as recrystallization, solvent extraction, and chromatographic purification are used to achieve high purity.
Summary of Preparation Steps in Table Format
| Step No. | Reaction Type | Starting Material | Reagents | Solvent | Conditions | Product Intermediate |
|---|---|---|---|---|---|---|
| 1 | Bromination | 1-methyl-1H-pyrazole | Bromine (Br₂) or NBS | DCM, MeCN | Room temperature to mild heat | 3-bromo-1-methyl-1H-pyrazole |
| 2 | Sulfonation | 3-bromo-1-methyl-1H-pyrazole | Sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid | DCM, THF | 0–70°C, stirring up to 16 h | 3-bromo-1-methyl-1H-pyrazole-4-sulfonic acid |
| 3 | Chlorination | 3-bromo-1-methyl-1H-pyrazole-4-sulfonic acid | Chlorinating agent (if not SO₂Cl₂) | DCM, THF | Controlled temperature | 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride |
Research Findings on Preparation
- Selectivity: Bromination using NBS under mild conditions provides high regioselectivity for the 3-position without over-bromination or substitution at other ring positions.
- Yield: Multi-step synthesis yields are generally optimized by controlling reagent equivalents, temperature, and reaction time to minimize side reactions such as hydrolysis of the sulfonyl chloride group.
- Stability: The sulfonyl chloride group is sensitive to moisture, requiring anhydrous conditions during synthesis and storage to prevent hydrolysis.
- Functionalization Potential: The bromine atom at C3 allows for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), expanding the utility of the compound in complex molecule synthesis.
Comparative Analysis with Similar Compounds
| Feature | This compound | Analogous Benzene Sulfonyl Chloride | Pyrazole Ketone Derivative |
|---|---|---|---|
| Core Structure | Pyrazole ring | Benzene ring | Pyrazole ring |
| Substituent at 3-position | Bromine | Fluorine | Ketone group |
| Sulfonyl Chloride Reactivity | High, but prone to hydrolysis due to electron-deficient pyrazole | Moderate, more stable in aqueous conditions | Nucleophilic addition prone ketone |
| Functionalization Potential | High (cross-coupling via bromine) | Moderate | Limited |
This comparison highlights the unique reactivity profile of this compound, particularly its enhanced reactivity and functionalization versatility.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in solvents such as dichloromethane, acetonitrile, or dimethylformamide, under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, sulfonamides, and sulfonate esters.
Scientific Research Applications
Scientific Research Applications
The applications of 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride can be categorized as follows:
1. Chemistry:
- Building Block: Utilized in synthesizing more complex heterocyclic compounds, which are essential in drug discovery and materials science.
- Reagent: Acts as a reagent in various organic reactions, facilitating the formation of new chemical entities.
2. Biology:
- Biological Activity: Derivatives of this compound have been studied for their antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in disease processes.
- Cellular Effects: The compound influences cellular metabolism and gene expression by interacting with biomolecules, modulating enzyme activity, and affecting signaling pathways.
3. Medicine:
- Drug Development: Explored as a precursor for active pharmaceutical ingredients, particularly in developing treatments for infections and cancer .
- Therapeutic Potential: Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are critical in inflammatory processes.
4. Industry:
- Material Science: Employed in developing new materials with specific properties, such as polymers and coatings that require enhanced performance characteristics.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of pyrazole derivatives derived from this compound. One derivative demonstrated an impressive edema inhibition percentage of 96% compared to standard drugs like celecoxib, indicating its potential therapeutic application in treating inflammatory diseases.
Case Study 2: Antimicrobial Properties
Research into structurally similar compounds revealed significant antimicrobial activity against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further investigation into its use as an antimicrobial agent.
Comparative Analysis of Pyrazole Derivatives
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride | Bromine at position 4; sulfonyl chloride at position 3 | Exhibits antimicrobial and anticancer activities |
| This compound | Bromine at position 3; sulfonyl chloride at position 4 | Used extensively in drug synthesis |
| N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide | Contains methoxybenzyl substituents | Potential enzyme inhibitor |
This table illustrates the diversity within the pyrazole class while highlighting unique characteristics that enhance reactivity and biological activity.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride and analogous compounds derived from the provided evidence:
Reactivity and Stability
- Sulfonyl Chloride Reactivity :
The target compound’s sulfonyl chloride group is more reactive than the sulfanyl (-S-) group in ’s carbaldehyde derivative, enabling efficient sulfonamide formation. However, compared to the benzene-based sulfonyl chloride in , the pyrazole core’s electron-deficient nature may accelerate hydrolysis of the -SO₂Cl group, reducing stability under aqueous conditions . - Bromine vs. Fluorine: Bromine at C3 allows cross-coupling reactions, whereas fluorine in ’s compound primarily acts as an electron-withdrawing stabilizer.
- Ketone vs. Sulfonyl Chloride : ’s dihydropyrazolone contains a ketone, which is susceptible to nucleophilic addition, contrasting with the sulfonyl chloride’s preference for substitution. Bromine at C4 in this compound may undergo slower substitution due to steric and electronic effects compared to the target’s C3 bromine .
Biological Activity
3-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole class, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at position 3 and a sulfonyl chloride group at position 4 of the pyrazole ring. This unique structure enhances its reactivity and potential interactions with various biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C4H5BrClN2O2S |
| Molecular Weight | 228.52 g/mol |
| Functional Groups | Bromine, Sulfonyl Chloride |
| Solubility | Soluble in organic solvents |
Target Interactions
This compound interacts with several biological targets, primarily through:
- Enzyme Inhibition : It has been shown to inhibit liver alcohol dehydrogenase, affecting metabolic pathways and potentially influencing ethanol metabolism.
- Cell Signaling Modulation : The compound can influence cellular signaling pathways by interacting with regulatory proteins and transcription factors, thus modulating gene expression.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit bacterial growth and show antifungal activity against various pathogens .
Anticancer Properties
The compound has been evaluated for its anticancer potential. A series of studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Lactate Dehydrogenase (LDH) : Some derivatives have shown low nanomolar inhibition of LDHA and LDHB, which are critical for cancer cell metabolism. This inhibition leads to reduced lactate production and affects glycolysis in cancer cells .
Anti-inflammatory Effects
This compound has also been implicated in anti-inflammatory activities. In vitro studies report that certain pyrazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response:
- IC50 Values : Some compounds have demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anticancer Activity in Cell Lines : A study reported that specific pyrazole derivatives inhibited tumor growth in chick chorioallantoic membrane assays at levels comparable to standard treatments .
- Inflammation Models : Research demonstrated that certain derivatives showed a significant reduction in edema in animal models, with percentages exceeding those of traditional NSAIDs .
- Mechanistic Insights : Detailed biochemical analyses revealed that these compounds could modulate enzyme activities by binding to active sites or altering protein conformations, impacting cellular functions significantly.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of vapors or dust.
- In case of skin contact, immediately wash with water and soap for 15 minutes .
- Store in a dry, ventilated area away from heat sources and incompatible substances (e.g., bases, oxidizers). Use airtight containers to prevent hydrolysis .
- For spills, neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Compare retention times with commercial standards (>98% purity criteria) .
- Structural Confirmation :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of the methyl group (δ ~3.9 ppm for CH) and sulfonyl chloride (δ ~120-130 ppm for S=O) .
- IR Spectroscopy : Identify characteristic peaks for sulfonyl chloride (S=O stretching at ~1350-1160 cm) and C-Br bonds (600-500 cm) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- -NMR : Resolves methyl (δ ~3.9 ppm) and pyrazole ring protons (δ ~6.5-7.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 279.57 g/mol) via electrospray ionization (ESI-MS) .
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 25.83%, H: 2.17%, N: 10.05%) .
Advanced Research Questions
Q. What strategies can optimize the synthesis of this compound to improve yield and minimize by-products?
- Methodological Answer :
- Reaction Conditions : Use chlorosulfonic acid in anhydrous dichloromethane at 0–5°C to suppress side reactions (e.g., hydrolysis) .
- Catalysis : Employ Lewis acids like AlCl to enhance sulfonation efficiency .
- Purification : Perform flash chromatography with hexane/ethyl acetate (3:1) to isolate the product from brominated pyrazole precursors .
Q. How does the bromine substituent at the 3-position influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- The bromine atom acts as a leaving group, facilitating nucleophilic displacement at the 4-sulfonyl chloride position.
- Compare reactivity with non-brominated analogs (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride) using kinetic studies in DMF/water .
- Computational modeling (DFT) can predict activation energies for substitution pathways .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Reproducibility : Standardize assay conditions (e.g., cell lines, solvent controls) across studies .
- Structure-Activity Relationship (SAR) : Synthesize analogs with controlled modifications (e.g., replacing Br with Cl or F) to isolate substituent effects .
- Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data and identify outliers .
Q. What computational methods are suitable for predicting the reactivity or biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize synthesis .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze electronic effects of substituents on sulfonyl chloride reactivity .
- QSAR Models : Train regression models using Hammett constants (σ) and logP values to predict antibacterial activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
